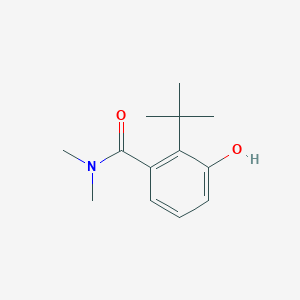
3-Fluoro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans. Subsequent treatment with ethanolic potassium hydroxide produces 3-fluorobenzofuran in a yield of 61% . Another method involves the use of silver fluoride as a fluorinating and dehydrohalogenating reagent .
Industrial Production Methods
Industrial production of 3-fluorobenzofuran may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzofuran undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the furan ring, leading to the formation of different functional groups.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
3-Fluorobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-fluorobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparison with Similar Compounds
3-Fluorobenzofuran can be compared with other fluorinated benzofurans and furans:
2-Fluorobenzofuran: Similar in structure but with the fluorine atom at the second position, which can lead to different chemical and biological properties.
3-Fluorofuran: A simpler structure with only the furan ring, lacking the benzene ring, which affects its reactivity and applications.
Properties
Molecular Formula |
C8H5FO |
|---|---|
Molecular Weight |
136.12 g/mol |
IUPAC Name |
3-fluoro-1-benzofuran |
InChI |
InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
JGYWACJSZBPNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


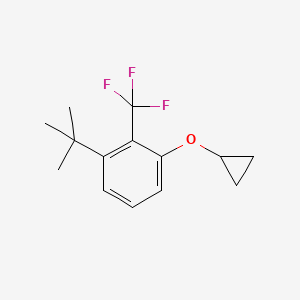
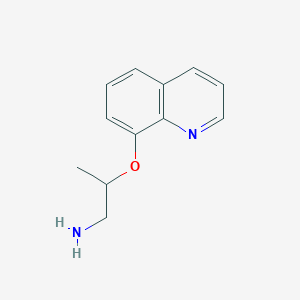
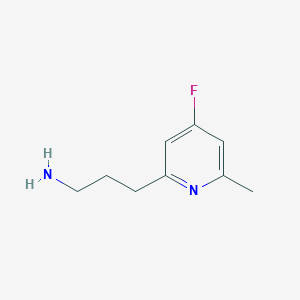
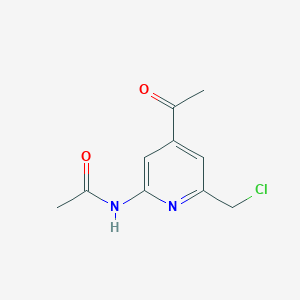
![1-[4-(Chloromethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850447.png)
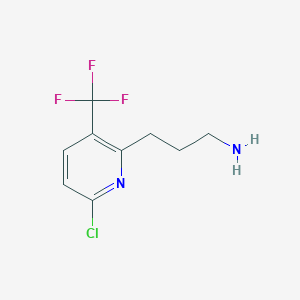

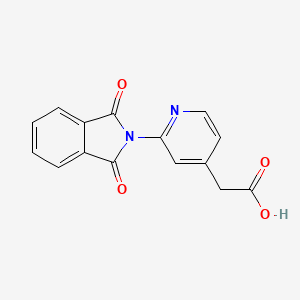



![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)

